molecular formula C11H22N2O2 B566129 (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate CAS No. 438049-91-3

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No.: B566129
CAS No.: 438049-91-3
M. Wt: 214.309
InChI Key: NUZXPHIQZUYMOR-RKDXNWHRSA-N
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Description

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 438049-91-3) is a chiral piperazine derivative widely employed as a key intermediate in pharmaceutical synthesis. Its structure features a tert-butoxycarbonyl (Boc) protective group and two methyl substituents at the 3R and 5R positions of the piperazine ring. This compound is notable for its role in the development of HIV-1 entry inhibitors, as demonstrated by its use in synthesizing tert-butyl 4-benzoyl-3,5-dimethylpiperazine-1-carboxylate (Compound 8), a precursor in antiviral research . The stereospecificity of the (3R,5R) configuration enhances its utility in designing bioactive molecules with targeted interactions.

Properties

IUPAC Name

tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZXPHIQZUYMOR-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H](N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680192
Record name tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438049-91-3
Record name tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection Using Di-tert-Butyl Dicarbonate in Dichloromethane

The most efficient method employs di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). In this protocol, cis-3,5-dimethylpiperazine (2.0 g, 17 mmol) reacts with Boc₂O (3.8 g, 17 mmol) under catalytic DMAP at room temperature for 12 hours. The reaction achieves quantitative yield (100%) after aqueous workup and solvent evaporation .

Key advantages :

  • Mild conditions (room temperature, no heating).

  • No requirement for chromatographic purification due to high purity.

  • Scalability demonstrated at multi-gram scales.

1H-NMR data :

  • δ 1.06 (6H, d, J = 6.4 Hz, CH₃), 1.46 (9H, s, C(CH₃)₃), 2.21–2.40 (2H, m, NCH₂), 3.79–4.09 (2H, m, NCH₂) .

Triethylamine-Mediated Boc Protection in Dichloromethane

A lower-yielding alternative utilizes triethylamine (TEA) as a base. Combining 2,6-dimethylpiperazine (200 mg, 1.75 mmol) with Boc₂O (458.7 mg, 2.10 mmol) in DCM at 0°C, followed by 12-hour stirring at room temperature, yields 56% after column chromatography .

ParameterValue
SolventDichloromethane
Temperature0°C → room temperature
BaseTriethylamine
Yield56%
PurificationSilica chromatography (DCM:MeOH = 95:5)

Limitations :

  • Prolonged reaction time.

  • Moderate yield due to competing side reactions.

Ethanol/Water Solvent System for Boc Protection

In a hybrid aqueous-organic system, cis-3,5-dimethylpiperazine (5.0 g, 21.07 mmol) reacts with Boc₂O in ethanol/water at room temperature. After 1 hour, the mixture is concentrated, extracted with chloroform, and dried to yield 72% of the product .

Reaction profile :

  • Solvent : Ethanol/water.

  • Time : 1 hour.

  • Workup : Liquid-liquid extraction.

IR data :

  • 3319 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch) .

Microwave-Assisted Alkylation with mPEG3-Bromide

A specialized route involves microwave-assisted alkylation using mPEG3-Bromide and potassium carbonate in water. Heating at 120°C for 1.5 hours under microwave irradiation yields a Boc-protected intermediate after chromatographic purification .

Conditions :

  • Reagents : mPEG3-Br (3.91 mmol), K₂CO₃ (10.40 mmol).

  • Solvent : Water.

  • Temperature : 120°C.

Application :

  • Ideal for introducing polyethylene glycol (PEG) moieties for solubility enhancement.

Benzylation of Boc-Protected Intermediate

Post-Boc protection, the intermediate undergoes benzylation with benzyl bromide in dimethylformamide (DMF) at 120°C for 16 hours. This two-step process achieves 95% yield for the benzylated derivative, demonstrating the versatility of the Boc group in subsequent functionalizations .

1H-NMR (benzylated product) :

  • δ 7.15–7.39 (5H, m, Ar-H), 3.81 (2H, s, CH₂Ph).

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters across methods:

MethodSolventBase/CatalystTemperatureTimeYield
1DCMDMAPRT12h100%
2DCMTEA0°C → RT12h56%
3Ethanol/waterNoneRT1h72%
4WaterK₂CO₃120°C1.5hN/A
5DMFK₂CO₃120°C16h95%

Key insights :

  • Method 1 is optimal for high-yield, simple Boc protection.

  • Method 5 excels for introducing bulky substituents post-protection.

  • Aqueous systems (Method 3 ) offer environmental benefits but require extraction.

Stereochemical Considerations

The (3R,5R) configuration is preserved when starting from enantiomerically pure cis-3,5-dimethylpiperazine. Racemization risks are minimal under the reported conditions, as evidenced by consistent NMR coupling constants (J = 6.3–6.9 Hz for methyl groups) .

Industrial-Scale Adaptations

For kilogram-scale production, Method 1 is preferred due to its solvent economy (DCM) and absence of chromatographic steps. Pilot studies report throughputs of >85% yield with 99.5% HPLC purity after recrystallization .

Emerging Methodologies

Recent advances explore flow chemistry for continuous Boc protection, reducing reaction times to 30 minutes. Preliminary data suggest yields comparable to batch processes (98%) .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name CAS Number Key Features Synthesis Yield Application
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate 438049-91-3 Antiviral precursor; (3R,5R) stereochemistry 96% HIV-1 inhibitor synthesis
(3R,5S)-rel isomer 129779-30-2 Diastereomer; lower solubility (4.67 mg/mL) Not reported Research chemical
tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate 639068-43-2 Positional isomer; synthesized at 0°C 72% Intermediate in organic synthesis

Functionalized Derivatives

Derivatives with additional substituents demonstrate expanded reactivity:

  • tert-Butyl 4-benzoyl-3,5-dimethylpiperazine-1-carboxylate (Compound 8): Synthesized via benzoylation of the parent compound, achieving 94% yield. This derivative is pivotal in HIV-1 research due to its enhanced binding affinity .
  • tert-Butyl 3,5-dimethyl-4-phenylpiperazine-1-carboxylate (30b): Introduces a phenyl group via Pd-catalyzed coupling (18 h at 100°C), showcasing the compound’s versatility in aryl functionalization .

Biological Activity

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C11H22N2O2C_{11}H_{22}N_{2}O_{2}. The compound features a tert-butyl group and two methyl groups attached to a piperazine ring, which enhances its lipophilicity and may influence its pharmacokinetic properties.

Research indicates that piperazine derivatives often exhibit a range of biological activities, including:

  • Acetylcholinesterase Inhibition : Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can have implications for neurodegenerative diseases such as Alzheimer's disease .
  • Antagonism of Receptors : Piperazine compounds have been identified as antagonists for various receptors, including serotonin and dopamine receptors. This activity may contribute to their potential use in treating psychiatric disorders .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
Acetylcholinesterase InhibitionPotential use in neurodegenerative disease therapy .
Receptor AntagonismPossible effects on serotonin and dopamine pathways .
CytotoxicityPreliminary studies indicate potential cytotoxic effects against certain cancer cell lines .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of various piperazine derivatives, including this compound. Results indicated that this compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration.
  • Anticancer Activity : Another study focused on the cytotoxic effects of piperazine derivatives on human cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells, indicating its potential as an anticancer agent.

Research Findings

Recent research highlights the importance of structure-activity relationships in determining the biological efficacy of piperazine derivatives. The presence of specific functional groups and stereochemistry plays a crucial role in modulating their interactions with biological targets.

Key Findings:

  • Molecular Docking Studies : Computational studies have shown that this compound binds effectively to acetylcholinesterase active sites, supporting its role as an inhibitor .
  • Pharmacokinetic Profiles : Preliminary assessments suggest favorable pharmacokinetic properties for this compound, including good solubility and permeability profiles consistent with Lipinski's Rule of Five .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate, and how are reaction conditions controlled?

  • Methodological Answer : The compound is synthesized via reaction of cis-2,6-dimethylpiperazine with 2-(tert-butoxycarbonylimino)-2-phenylacetonitrile in tetrahydrofuran (THF) at 0°C for 2 hours under anhydrous conditions. Key parameters include strict temperature control to minimize side reactions and solvent evaporation under reduced pressure for purification. Yield optimization requires stoichiometric equivalence of reagents and inert atmosphere maintenance .

Q. How should stock solutions of this compound be prepared and stored for experimental reproducibility?

  • Methodological Answer : Prepare stock solutions in anhydrous DMSO at 10 mM concentration. Aliquot into light-protected vials and store short-term at 2–8°C. For long-term stability, store below -20°C with limited freeze-thaw cycles. Solubility in DMSO is 46.6 mg/mL at 25°C, while aqueous solubility (<1 mg/mL) necessitates cosolvents like ethanol (23.3 mg/mL) for biological assays .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Confirm structural integrity via 1^1H NMR (δ 1.45 ppm for tert-butyl group) and LC-MS (M+H+^+ at m/z 215.2). Purity >98% is achievable with silica gel chromatography (hexanes/ethyl acetate) .

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what methods resolve diastereomeric impurities?

  • Methodological Answer : Employ chiral supercritical fluid chromatography (SFC) with a Chiralpak AD-H column and CO2_2/ethanol (90:10) mobile phase to achieve baseline separation. Enantiomeric excess (ee) >99% is confirmed by comparing retention times with racemic standards. For diastereomers, use 13^{13}C NMR to distinguish stereochemical environments, particularly at C3 and C5 positions .

Q. What strategies address discrepancies in reported solubility data across solvent systems?

  • Methodological Answer : Conduct systematic solubility studies using nephelometry or UV-Vis spectroscopy under controlled conditions (25°C, pH 7.4). For example:

  • DMSO : 46.6 mg/mL
  • Methanol : 23.3 mg/mL
  • Water : <1 mg/mL (requires 10% PEG-400 for solubility enhancement)
    Document solvent batch variability (e.g., residual water in DMSO) and use Karl Fischer titration to standardize solvent purity .

Q. How can structural modifications enhance biological activity in medicinal chemistry applications?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3_3) at the piperazine N-atoms to modulate receptor affinity. Replace the Boc group with acetyl or sulfonyl variants to improve membrane permeability. In kinase inhibition assays, acetyl derivatives showed 3-fold higher binding affinity, validated via molecular docking (PDB: 2JDO) and surface plasmon resonance (SPR) .

Q. What experimental design principles apply when using this compound in multi-step syntheses?

  • Methodological Answer : For coupling reactions (e.g., Suzuki-Miyaura), pre-activate the piperazine nitrogen via Boc deprotection (4M HCl/dioxane). Monitor intermediates by TLC (silica GF254, ethyl acetate/hexanes) and purify via flash chromatography. In a recent study, tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate derivatives achieved 85% yield using Pd(PPh3_3)4_4 catalysis .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on thermal stability during storage?

  • Methodological Answer : Stability varies with storage format (neat solid vs. solution). Neat solid remains stable for >12 months at 2–8°C in inert atmosphere, while DMSO solutions degrade by 5%/month at 25°C. Use accelerated stability studies (40°C/75% RH for 6 weeks) and UPLC-MS to identify degradation products (e.g., tert-butyl alcohol via hydrolysis) .

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